Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate

Description

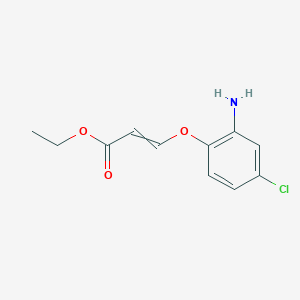

Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenoxyacetic acid and contains both an amino group and a chloro group attached to the phenyl ring

Properties

CAS No. |

917872-60-7 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate |

InChI |

InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-7H,2,13H2,1H3 |

InChI Key |

WHLNCSPRKPKXPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=C(C=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-4-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the acrylate ester, resulting in the formation of the desired product.

Starting Materials: 2-amino-4-chlorophenol and ethyl acrylate.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization with an acid. The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chloro group can be reduced to form the corresponding phenol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding phenol.

Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate can be compared with other similar compounds, such as:

Ethyl 3-(2-amino-4-methoxyphenoxy)prop-2-enoate: This compound has a methoxy group instead of a chloro group, which can affect its reactivity and biological activity.

Ethyl 3-(2-amino-4-bromophenoxy)prop-2-enoate: The presence of a bromo group can lead to different chemical and biological properties compared to the chloro derivative.

Ethyl 3-(2-amino-4-nitrophenoxy)prop-2-enoate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14ClN O3

- Molecular Weight : Approximately 253.7 g/mol

The compound features an ethyl ester group, a phenoxy moiety with a chlorine substituent, and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can interact with enzymes that regulate neurotransmitter levels, potentially influencing mood and cognitive functions.

- Receptor Modulation : this compound may also act as a modulator of various receptors, including those involved in pain perception and inflammation responses.

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities. Below is a summary table of key findings from various research studies:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anti-cancer Properties : Another study explored the anti-cancer activity of the compound against various cancer cell lines. The results demonstrated that this compound inhibited tumor cell proliferation and induced apoptosis, highlighting its potential as an anti-cancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.